![molecular formula C12H18ClNO B14501162 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride CAS No. 62808-82-6](/img/structure/B14501162.png)
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, and a dimethylpropanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Aminomethyl)phenyl and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid. This step ensures the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and efficiency.
Purification: The crude product is purified using techniques such as crystallization, filtration, and distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and oxides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with various enzymes and receptors, leading to its biological effects. The compound’s structure enables it to bind to specific sites on target molecules, modulating their activity and resulting in the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline: Known for its anticancer properties.
1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene: Evaluated for its antimalarial activity.
Uniqueness
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride stands out due to its unique combination of an aminomethyl group and a dimethylpropanone moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62808-82-6 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10;/h4-7H,8,13H2,1-3H3;1H |
InChI Key |
VSUJVDQXXLXWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
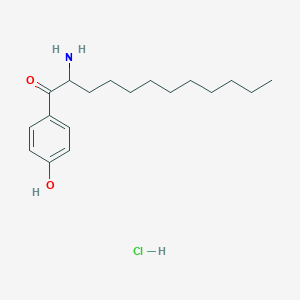
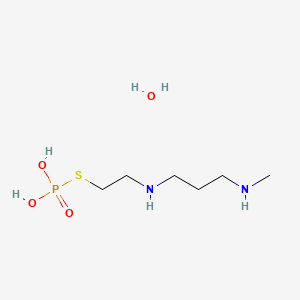

![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
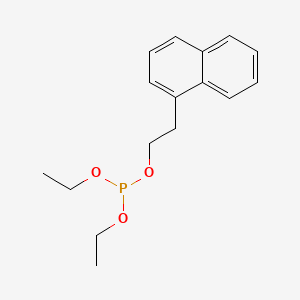
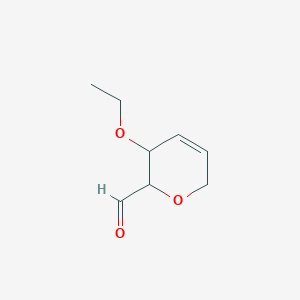
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
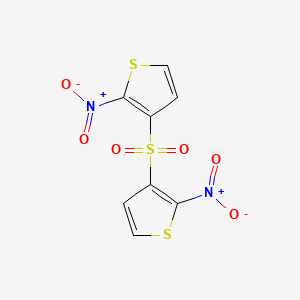
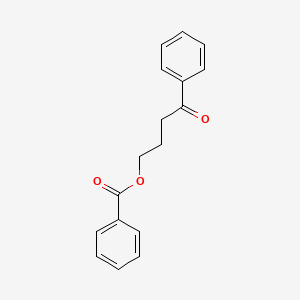
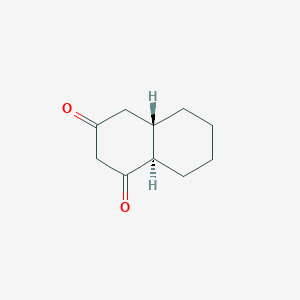
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
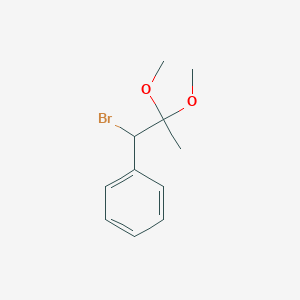
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
